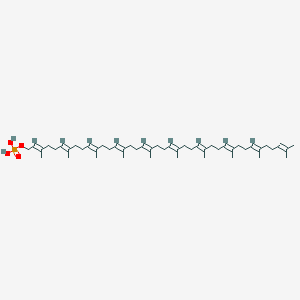
pentacyanidonickelate(III)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentacyanonickelate(2-) is a nickel coordination entity.
科学的研究の応用
1. Analysis of Ternary Systems in Chemistry
A study on aqueous solutions of the ternary system Ni(ii)-EDTA-CN- using X-ray Absorption Spectroscopy (XAS) identified the formation of the pentacyanidonickel(ii) complex. This research highlights the role of pentacyanidonickelate in understanding complex chemical systems (Németh et al., 2019).
2. Developing Bimetallic Coordination Polymers
Research involving pentacyanoferrate(III) building blocks led to the creation of cyanide-bridged bimetallic polymeric Mn(II)–Fe(III) complexes. These complexes exhibited antiferromagnetic interaction and magnetic ordering, demonstrating pentacyanidonickelate's potential in developing new materials with specific magnetic properties (Zhao et al., 2009).
3. Understanding Molecular Structures
The study of pentacyano(iminiumacetyl)cobaltate(III) anion, formed through migratory insertion in the pentacyano(methyl)cobaltate(III) anion, contributed to a deeper understanding of molecular structures, particularly in the context of pentacyanocobaltate(III) complexes (Kofod et al., 2003).
4. Infra-red and Visible Absorption Studies
Infrared and visible absorption studies of the pentacyanonickelate(II) ion in aqueous solutions provided insights into the behavior and characteristics of this complex, crucial for understanding its applications in various fields (Mccullough et al., 1960).
5. Photochemistry and Electrochemical Properties
Pentacyanochromate(III) complexes were studied for their photochemistry and electrochemical properties. This research highlights the potential applications of pentacyanidonickelate complexes in photophysical and electrochemical domains (Zinato & Riccieri, 2001).
6. NMR Spectroscopy Correlations
The correlation of 13C, 15N, and 59Co NMR chemical shifts with ligand-field parameters for pentacyanocobaltate(III) complexes provided essential information on the electronic structure and properties of these complexes (Fujihara & Kaizaki, 1993).
7. Reactivity with Biological Enzymes
A study on the reactivity of pentacyanoferrate(III) complexes with glucose oxidase from Aspergillus niger revealed significant insights into the interaction between these complexes and biological enzymes, suggesting potential applications in biochemistry and pharmacology (Kulys et al., 2006).
特性
製品名 |
pentacyanidonickelate(III) |
|---|---|
分子式 |
C5N5Ni-2 |
分子量 |
188.78 g/mol |
IUPAC名 |
nickel(3+);pentacyanide |
InChI |
InChI=1S/5CN.Ni/c5*1-2;/q5*-1;+3 |
InChIキー |
BYIPDTDONSOIJB-UHFFFAOYSA-N |
正規SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Ni+3] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1S,5R,10S,11R,13R,14S,15S,16R)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol](/img/structure/B1237223.png)
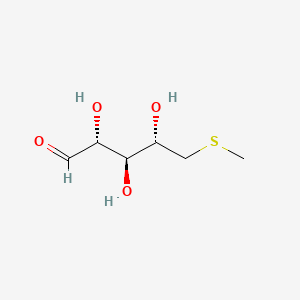


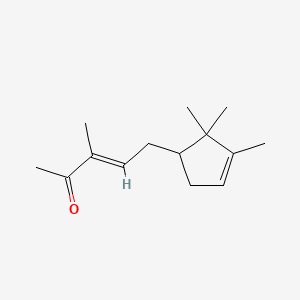

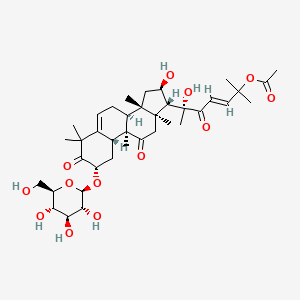

![N-(4-methoxyphenyl)-5-[2-(trifluoromethyl)phenyl]-2-furancarboxamide](/img/structure/B1237239.png)
![5-Nitro-2-[(phenylmethyl)amino]benzoic acid [2-(cyclohexylamino)-2-oxoethyl] ester](/img/structure/B1237240.png)
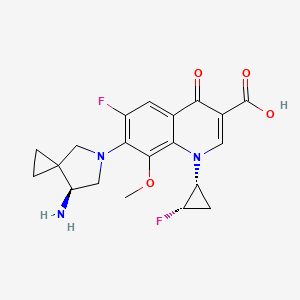
![(2S)-2-[(E,1S)-1-[[(1S)-1-[(4-but-2-ynoxyphenyl)methyl]-2-hydroxy-2-oxo-ethyl]carbamoyl]-10-oxo-heptadec-2-enyl]-2-hydroxy-butanedioic acid](/img/structure/B1237242.png)
